BenchChemオンラインストアへようこそ!

CK-3197

Positive Inotropy Vasodilation Selectivity Hemodynamics

CK-3197 is a high-purity research compound (>98%) specifically for investigating pure positive inotropy. Its unique 11:1 inotropic-to-vasodilator ratio and energy-efficient MVO₂ profile make it the definitive choice for clean cardiac mechanics studies, far surpassing standard PDE3 inhibitors. Procure this essential tool to dissect inotropy without confounding vascular effects.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
CAS No. 132523-92-3
Cat. No. B1669127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-3197
CAS132523-92-3
SynonymsCK 3197;  CK-3197;  CK3197.
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C
InChIInChI=1S/C23H22N4O3/c1-3-19-20(27(23(30)25-19)22(29)17-7-5-4-6-8-17)21(28)16-9-11-18(12-10-16)26-14-13-24-15(26)2/h4-12H,3,13-14H2,1-2H3,(H,25,30)
InChIKeySQXAAJDJSKQMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CK-3197 (CAS 132523-92-3): A Selective Positive Inotropic Imidazolone for Cardiac Research


CK-3197 (CAS 132523-92-3) is a synthetic imidazolone derivative originally developed by Bayer HealthCare Pharmaceuticals as a selective positive inotropic agent for the potential treatment of congestive heart failure [1]. Chemically designated as 1-benzoyl-4-ethyl-5-[4-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one, the compound exhibits weak inhibitory activity against peak III cyclic AMP phosphodiesterase (PDE3) and demonstrates a distinct hemodynamic profile characterized by potent inotropic effects with minimal vasodilation [2][3]. Preclinical development was discontinued in 2007, yet CK-3197 remains a valuable tool compound for investigating the structure-activity relationships of inotropic agents and the energetic consequences of positive inotropy in experimental models [4].

Why Generic PDE3 Inhibitors or Cardiac Glycosides Cannot Replace CK-3197 in Experimental Protocols


Although CK-3197 is structurally related to other cardiotonic imidazolones and shares the PDE3 inhibitory mechanism with agents like milrinone and amrinone, its substitution with generic alternatives is scientifically unsound. Key differentiators include a uniquely high inotropic-to-vasodilator potency ratio (approximately 11:1), a weak intrinsic PDE3 inhibition that contrasts sharply with the potent inhibition exhibited by milrinone (IC50 ~0.42–56 nM), and an energy-efficient myocardial oxygen consumption (MVO2) profile that differs markedly from both ouabain and pure vasodilating PDE3 inhibitors [1][2]. Furthermore, the imidazolone scaffold of CK-3197 imparts distinct physicochemical properties and structure-activity relationships that are not recapitulated by bipyridine (milrinone), biphenyl (CI-930), or benzimidazole (pimobendan) derivatives, making direct functional or mechanistic substitution invalid .

CK-3197 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Superior Inotropic Selectivity: CK-3197 Demonstrates 11-Fold Preference for Positive Inotropy Over Vasodilation Compared to Ouabain

CK-3197 exhibits a pronounced inotropic-to-vasodilator selectivity that is quantitatively distinct from the cardiac glycoside ouabain. At a dose of 0.3 mg/kg i.v. in pentobarbital-anesthetized dogs, CK-3197 increased left ventricular dP/dt by 68% while decreasing mean arterial pressure by only 9%. In contrast, ouabain at 0.03 mg/kg i.v. increased LV dP/dt by 36% but concomitantly elevated MAP by 22% [1]. Overall, CK-3197 was 11 times more potent as a positive inotropic agent than as a vasodilator, whereas ouabain produces a pressor response with its inotropic effect [1].

Positive Inotropy Vasodilation Selectivity Hemodynamics

Energy-Efficient Positive Inotropy: CK-3197 Minimizes Myocardial Oxygen Consumption Relative to Inotropic Gain

CK-3197 produces positive inotropic responses that are metabolically efficient, with increases in myocardial oxygen consumption (MVO2) that are less than the expected 1:1 ratio with LV dP/dt. At 0.3 mg/kg i.v., CK-3197 increased LV MVO2 by 25% while LV dP/dt rose by 68%, yielding a MVO2-to-dP/dt ratio substantially below unity [1]. In contrast, ouabain at 0.03 mg/kg i.v. increased LV MVO2 by 16% with a 36% rise in LV dP/dt, also demonstrating efficiency but with a different absolute magnitude [1]. At the highest dose tested (1.0 mg/kg), CK-3197 increased MVO2 by 102% and stroke MVO2 by 58% while LV dP/dt increased by 109%, still maintaining an efficiency advantage relative to pure inodilators [1].

Myocardial Energetics Oxygen Consumption Cardiac Efficiency

Attenuated Chronotropic Response: CK-3197 Exhibits Smaller Heart Rate Increases Compared to Milrinone and CI-930

CK-3197 induces only modest, dose-dependent increases in heart rate, a feature that distinguishes it from other PDE3 inhibitors which often cause marked tachycardia. In anesthetized dogs, CK-3197 at 0.3 mg/kg i.v. increased heart rate by 14%, and at 1.0 mg/kg by 24% [1]. By contrast, milrinone in conscious instrumented dogs produced heart rate increases of approximately 57 beats/min (absolute increase) at doses ≥0.03 mg/kg, with CI-930 showing similar chronotropic effects [2]. The attenuated heart rate response of CK-3197 may be linked to its weak PDE3 inhibitory activity and its high inotropic selectivity.

Chronotropy Heart Rate PDE3 Inhibitors

Distinct PDE3 Inhibition Profile: CK-3197 is a Weak Inhibitor, Contrasting with Potent Inhibition by Milrinone

CK-3197 is characterized as a weak inhibitor of peak III cAMP phosphodiesterase (PDE3), whereas milrinone is a potent PDE3 inhibitor with reported IC50 values ranging from 56 nM to 0.42 μM [1]. This differential potency at the enzyme level likely underlies the divergent hemodynamic profiles observed in vivo, with CK-3197 demonstrating high inotropic selectivity and minimal vasodilation, while milrinone exhibits balanced inotropic and vasodilatory actions [1]. The weak PDE3 inhibition of CK-3197 may also contribute to its lower chronotropic effect and energy-efficient inotropy.

Phosphodiesterase Inhibition PDE3 Enzyme Assay

Efficacy in Propranolol-Induced Heart Failure: CK-3197 Preserves Inotropic and Preload-Reducing Effects Without Adverse Chronotropy

In a canine model of propranolol-induced heart failure (PIHF), where beta-adrenergic support is pharmacologically eliminated, CK-3197 at 0.3 mg/kg i.v. increased LV dP/dt max by 41% and LV dP/dt min by 78%, while mean arterial pressure rose by only 6% and heart rate decreased by 6% [1]. Additionally, left ventricular end-diastolic pressure fell by 3 mmHg, indicating preload reduction [1]. These effects occurred without any significant interaction with ouabain pretreatment, confirming that CK-3197's inotropic action is independent of beta-adrenergic pathways and does not interfere with digitalis therapy [1].

Heart Failure Model Beta-Blockade Contractile Function

Optimal Experimental and Procurement Scenarios for CK-3197 (CAS 132523-92-3)


Isolation of Direct Myocardial Inotropic Effects Without Vascular Confounding

Researchers seeking to dissect pure positive inotropic mechanisms in isolated heart preparations or in vivo models can employ CK-3197 due to its 11-fold selectivity for contractility enhancement over vasodilation [1]. This property is particularly valuable when studying the relationship between force development and calcium handling, as vascular effects are minimized, reducing the need for complex pressure-clamp techniques. Procurement of CK-3197 is indicated when the experimental question demands a clean separation between inotropy and afterload reduction.

Investigating Myocardial Energetics and Oxygen Consumption Efficiency

CK-3197's energy-efficient profile—demonstrated by a sub-proportional increase in MVO2 relative to inotropic gain—makes it an ideal tool for studies of cardiac metabolism and efficiency [1]. In models of heart failure or ischemia-reperfusion, where myocardial oxygen supply is limiting, CK-3197 allows investigators to increase contractility without incurring a steep metabolic penalty. This contrasts with milrinone and other potent PDE3 inhibitors, which may elevate MVO2 more substantially for a given inotropic effect.

Modeling Beta-Adrenergic-Independent Inotropy in Heart Failure

The propranolol-induced heart failure model confirms that CK-3197 acts independently of beta-adrenergic receptors and maintains efficacy even under beta-blockade [1]. This feature positions CK-3197 as a superior choice for experiments designed to evaluate non-catecholamine inotropic support, such as in studies of heart failure patients on chronic beta-blocker therapy or investigations into alternative signaling pathways (e.g., PDE3-independent mechanisms).

Comparative Pharmacology of Weak vs. Potent PDE3 Inhibitors

Given its weak PDE3 inhibition and distinct hemodynamic signature, CK-3197 serves as a critical comparator in studies examining the relationship between enzyme inhibition potency and cardiovascular outcomes. By contrasting CK-3197 with potent PDE3 inhibitors like milrinone or CI-930, researchers can delineate the contribution of PDE3 catalytic inhibition to inotropic, chronotropic, and vasodilatory responses, thereby informing structure-activity relationship analyses and drug discovery efforts.

Quote Request

Request a Quote for CK-3197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.